2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide
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Overview
Description
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is a compound of interest due to its unique structural features and potential applications across various scientific fields. This compound's intricate molecular framework comprises a cyclopropyl group, a phenyl ring, and a pyrazolo[3,4-d]pyridazin core, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process. One common method begins with the formation of the pyrazolo[3,4-d]pyridazin core, followed by the introduction of the cyclopropyl and phenyl groups. Reaction conditions often require anhydrous solvents, controlled temperatures, and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production may leverage automated synthesisers and large-scale reactors to ensure consistent yields. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize production efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: : Leads to the formation of oxides or hydroxides.
Reduction: : Converts the compound into its reduced forms.
Substitution: : Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate under acidic or basic conditions.
Reduction: : Employs reducing agents such as lithium aluminium hydride.
Substitution: : Involves reagents like halogens or other nucleophiles in the presence of a catalyst.
Major Products Formed
These reactions can yield a variety of products, including different oxidation states, reduced compounds, or substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has found applications in numerous fields due to its diverse chemical properties:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating diseases.
Industry: : Applied in the development of new materials and chemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide stands out due to its unique structure, which confers specific reactivity and binding properties.
List of Similar Compounds
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-5(6H)-yl)-N-methylacetamide
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-yl)-N-methylacetamide
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-3(4H)-yl)-N-methylacetamide
The distinct differences in substitution patterns and functional groups among these compounds lead to varied chemical and biological properties.
Properties
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-18-14(23)10-21-17(24)16-13(15(20-21)11-7-8-11)9-19-22(16)12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVBRSGXFHKXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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